molecular formula C18H28Cl2N10O3 B1678217 Netropsin CAS No. 1438-30-8

Netropsin

Cat. No.: B1678217
CAS No.: 1438-30-8
M. Wt: 503.4 g/mol
InChI Key: SDRHUASONSRLFR-UHFFFAOYSA-N
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Description

Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first isolated from the actinobacterium Streptomyces netropsis by Finlay et al. This compound belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded deoxyribonucleic acid (DNA) .

Biochemical Analysis

Biochemical Properties

Netropsin plays a significant role in biochemical reactions due to its strong affinity for DNA. It binds specifically to the minor groove of AT-rich sequences in double-stranded DNA, forming hydrogen bonds with the DNA bases . This binding increases the twist per base pair in the DNA, affecting its supercoiling properties . This compound interacts with various biomolecules, including topoisomerases, which are enzymes that manage DNA supercoiling . By binding to DNA, this compound inhibits the catalytic activity of topoisomerases, thereby interfering with DNA replication and transcription processes .

Cellular Effects

This compound has profound effects on cellular processes. It has been shown to induce chromosomal aberrations and decondensation of centromeric regions in mouse ascites tumor cells . Additionally, this compound inhibits the transcription of certain genes by blocking the binding of transcription factors to DNA . This inhibition can affect cell signaling pathways and gene expression, leading to altered cellular metabolism and function . This compound’s ability to bind to DNA and interfere with transcription makes it a potential antineoplastic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of AT-rich sequences, forming hydrogen bonds with the DNA bases . This binding displaces water molecules from the DNA’s hydration spine and increases the twist per base pair, affecting the DNA’s supercoiling properties . This compound’s binding to DNA also inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . By inhibiting topoisomerases, this compound interferes with DNA replication and transcription, leading to altered gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and maintains its activity for extended periods . Studies have shown that this compound can remain stable and active in cells for up to 25 hours . Over time, this compound’s binding to DNA can lead to long-term changes in cellular function, including altered gene expression and chromosomal aberrations . These long-term effects make this compound a valuable tool for studying DNA-protein interactions and gene regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit DNA replication and transcription without causing significant toxicity . At higher doses, this compound can induce chromosomal aberrations and other toxic effects . Studies have shown that this compound’s ability to bind to DNA and inhibit topoisomerases is dose-dependent, with higher doses leading to more pronounced effects . These findings highlight the importance of carefully controlling this compound dosage in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DNA and topoisomerases . By binding to DNA, this compound inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . This inhibition affects DNA replication and transcription, leading to altered gene expression and cellular metabolism . This compound’s interaction with DNA can also affect the levels of various metabolites, including those involved in nucleotide synthesis and energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells primarily through its binding to DNA . Once inside the cell, this compound rapidly binds to the minor groove of AT-rich sequences in double-stranded DNA . This binding localizes this compound to the cell nucleus, where it exerts its effects on DNA replication and transcription . This compound’s distribution within the cell is influenced by its strong affinity for DNA and its ability to form stable complexes with DNA .

Subcellular Localization

This compound is primarily localized to the cell nucleus, where it binds to DNA and exerts its effects on gene expression and cellular function . Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that this compound is taken up readily by cells and accumulates in the nucleus . This nuclear localization is consistent with this compound’s role in inhibiting DNA replication and transcription by binding to the minor groove of AT-rich sequences in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole rings and amidine groups. The synthetic route typically involves the following steps:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the amidine group via nucleophilic substitution reactions.
  • Coupling of the pyrrole and amidine units to form the final polyamide structure.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces netropsis. The bacterium is cultured in a nutrient-rich medium, and this compound is extracted from the fermentation broth using solvent extraction techniques. The compound is then purified through crystallization and chromatography methods to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Netropsin primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions with DNA involve hydrogen bonding and van der Waals forces.

Common Reagents and Conditions: this compound binds to the minor groove of AT-rich sequences in double-stranded DNA under physiological conditions. The binding is facilitated by the presence of hydrogen bond donors and acceptors in the DNA minor groove.

Major Products Formed: The primary product of this compound’s interaction with DNA is the formation of a stable this compound-DNA complex. This complex can alter the structural properties of DNA, such as increasing the twist per base pair and introducing negative supercoils in relaxed or negatively supercoiled DNA .

Scientific Research Applications

Netropsin has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Netropsin is unique among minor groove-binding agents due to its specific binding affinity for AT-rich sequences in DNA. Similar compounds include:

This compound’s unique binding properties and structural features make it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

1438-30-8

Molecular Formula

C18H28Cl2N10O3

Molecular Weight

503.4 g/mol

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride

InChI

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H

InChI Key

SDRHUASONSRLFR-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63770-20-7 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic 1142;  Antibiotic T-1384;  Antibiotic T1384;  Antibiotic T 1384;  Sinanomycin;  Congocidin;  Congocidine;  F 6;  F6;  F-9;  IA-887;  IA887;  IA 887;  K-117;  K117;  K 117;  Netropsin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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